![molecular formula C15H12N2O5 B1595847 Acide 4-[(4-carboxyphényl)carbamoylamino]benzoïque CAS No. 1234-27-1](/img/structure/B1595847.png)

Acide 4-[(4-carboxyphényl)carbamoylamino]benzoïque

Vue d'ensemble

Description

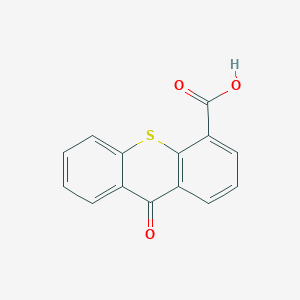

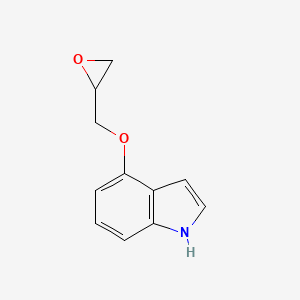

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is a useful research compound. Its molecular formula is C15H12N2O5 and its molecular weight is 300.27 g/mol. The purity is usually 95%.

The exact mass of the compound 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Science des matériaux : Synthèse de matériaux électrochromes

Ce composé a été identifié comme un accepteur d’électrons dans la synthèse de matériaux électrochromes (ECM) . Les ECM ont des applications dans les fenêtres intelligentes, le papier électronique et les dispositifs de stockage d’énergie. La capacité de changer de couleur sous stimulation électrique rend les ECM précieux pour les technologies d’affichage et les revêtements économes en énergie.

Science de l’environnement : Adsorption du CO2

Le composé apparenté, acide 4,4′,4″-s-triazine-2,4,6-triyl-tribenzoïque, a été utilisé dans la formation de réseaux métallo-organiques (MOF) pour un usage potentiel dans l’adsorption du CO2 . Cette application est cruciale pour le contrôle environnemental et le développement de technologies visant à réduire les émissions de gaz à effet de serre.

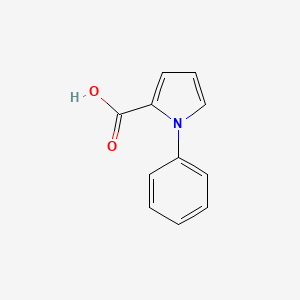

Chimie analytique : Réactif pour le couplage croisé de Suzuki-Miyaura

En chimie analytique, les dérivés de ce composé, tels que l’acide 4-carboxyphénylboronique, sont utilisés comme réactifs pour les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont essentielles dans la synthèse de molécules organiques complexes, notamment les produits pharmaceutiques et les polymères.

Biochimie : Résolution cinétique enzymatique

Les dérivés du composé sont utilisés dans les processus de résolution cinétique enzymatique. Par exemple, les carbamoylases, qui agissent sur les dérivés carbamoylés, sont essentielles dans la production d’acides aminés optiquement purs, un composant essentiel dans diverses applications biochimiques .

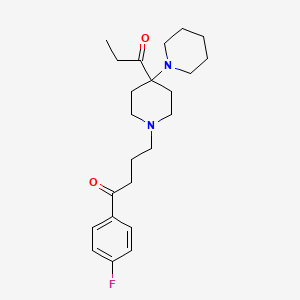

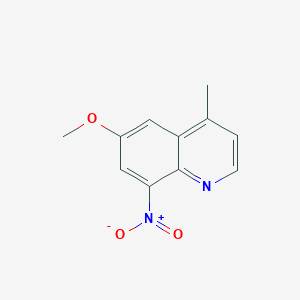

Pharmacologie : Développement de médicaments

En pharmacologie, les dérivés de l’acide benzoïque font partie des catégories de médicaments qui comprennent les inhibiteurs enzymatiques et les composés ayant des applications thérapeutiques potentielles. Leurs propriétés structurelles permettent des interactions avec les cibles biologiques, aidant au développement de nouveaux médicaments .

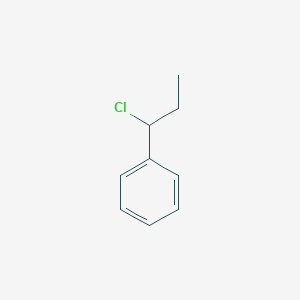

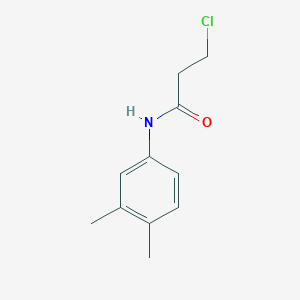

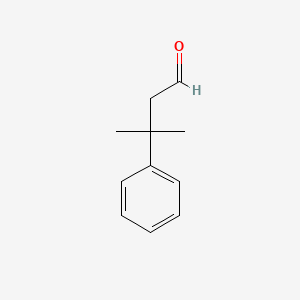

Chimie organique : Synthèse de chlorures d’acides et d’esters

Les acides carboxyliques, y compris les dérivés du composé en question, sont convertis en chlorures d’acides et en esters par des réactions de substitution nucléophile d’acyle. Ces réactions sont fondamentales en synthèse organique, créant une voie vers une variété de produits organiques .

Processus industriels : Séparation dans la gestion des déchets radioactifs

Dans les processus industriels, notamment dans la gestion des déchets radioactifs de haut niveau, des dérivés de ce composé ont été utilisés pour faciliter la séparation des actinides et des métaux nobles, améliorant ainsi l’efficacité et la sécurité du traitement des déchets .

Analyse Biochimique

Biochemical Properties

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .

Cellular Effects

The effects of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites . This binding interaction often involves the formation of covalent bonds, which result in the inactivation of the enzyme. Additionally, it can induce changes in gene expression by interacting with transcription factors.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods . It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate physiological processes effectively . At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without adverse outcomes.

Metabolic Pathways

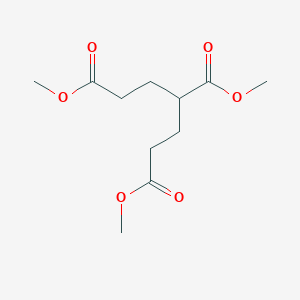

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its biotransformation . These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The localization and accumulation of this compound within specific tissues can influence its biological activity.

Subcellular Localization

The subcellular localization of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production.

Propriétés

IUPAC Name |

4-[(4-carboxyphenyl)carbamoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-13(19)9-1-5-11(6-2-9)16-15(22)17-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,18,19)(H,20,21)(H2,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBPNIAQWUCTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310780 | |

| Record name | 4,4'-(Carbonyldiazanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-27-1 | |

| Record name | NSC231663 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Carbonyldiazanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(15R,16R)-16-(Hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B1595771.png)

![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)